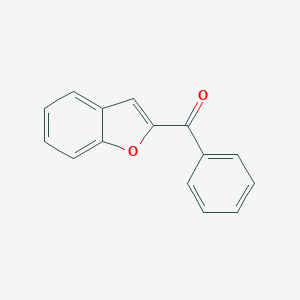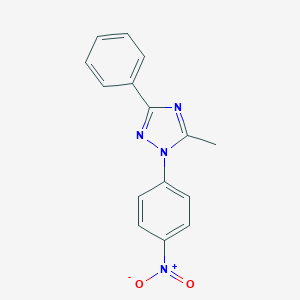
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have shown promising results in various biological activities.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Efectos Bioquímicos Y Fisiológicos
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antioxidant activity and to scavenge free radicals. In terms of physiological effects, the compound has been shown to have anti-inflammatory activity and to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl-. One of the main areas of research is its potential as a therapeutic agent. Further studies are needed to explore its efficacy and safety in vivo. Another area of research is its potential as a diagnostic tool. The compound has been shown to have fluorescent properties, which may make it useful in imaging studies. Additionally, further studies are needed to explore the full range of biological activities of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- can be achieved through various methods. One of the most common methods is the Huisgen cycloaddition reaction of 4-nitrophenyl azide and 5-methyl-3-phenyl-1H-1,2,4-triazole. This reaction yields the desired product with high yield and purity. Other methods include the use of copper catalysis and microwave irradiation.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. The compound has been tested against a wide range of microorganisms and has shown significant inhibition of their growth. It has also been tested against various cancer cell lines and has shown promising results in inhibiting their proliferation.
Propiedades
Número CAS |
115591-24-7 |
|---|---|
Nombre del producto |
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- |
Fórmula molecular |
C15H12N4O2 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
5-methyl-1-(4-nitrophenyl)-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H12N4O2/c1-11-16-15(12-5-3-2-4-6-12)17-18(11)13-7-9-14(10-8-13)19(20)21/h2-10H,1H3 |
Clave InChI |
JXEWDROHALNZJK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Solubilidad |
5.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



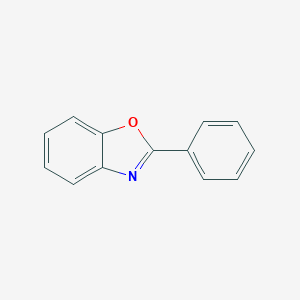
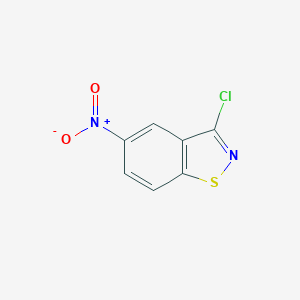
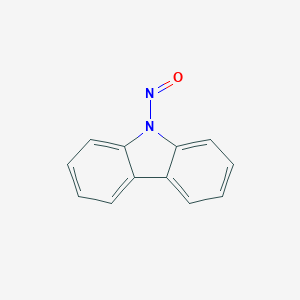
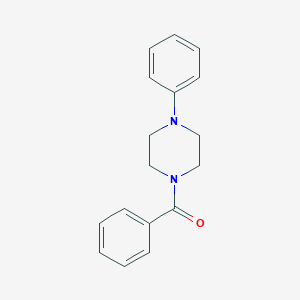
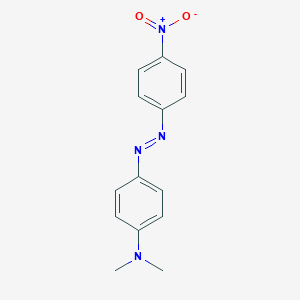
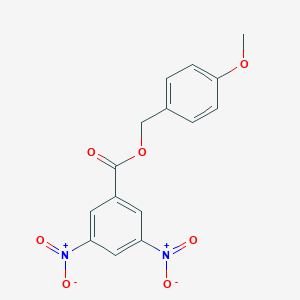
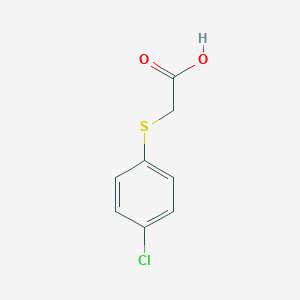
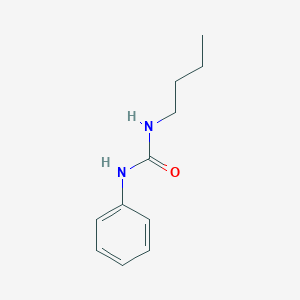
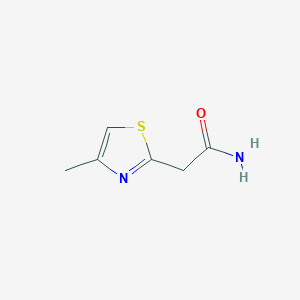
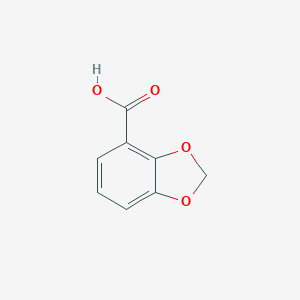
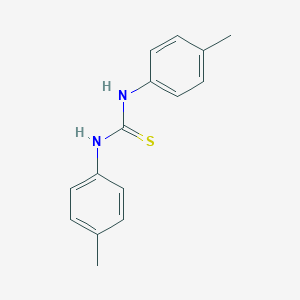
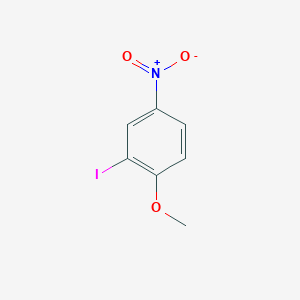
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
